molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

カタログ番号: B050656
CAS番号: 194413-58-6
分子量: 238.28 g/mol
InChIキー: WUWDLXZGHZSWQZ-WQLSENKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セマクシニブは、SU5416としても知られており、血管内皮増殖因子受容体チロシンキナーゼの合成阻害剤です。これは、SUGENによって潜在的な癌治療薬として設計されました。 この化合物は、血管新生(新しい血管の形成プロセス)において重要な役割を果たすFlk-1/KDR血管内皮増殖因子受容体チロシンキナーゼの強力かつ選択的な阻害剤として知られています .

化学反応の分析

セマクシニブは、以下を含むさまざまな化学反応を受けます。

科学研究アプリケーション

    化学: チロシンキナーゼ阻害の研究のためのモデル化合物として使用されます。

    生物学: セマクシニブは、血管内皮増殖因子の血管新生における役割を調査するために使用されます。

    医学: 血管新生を阻害することにより、癌を治療するための治療薬として研究されてきました。

    産業: セマクシニブは、新しい抗血管新生薬の開発に使用されています

科学的研究の応用

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Semaxanib is used to investigate the role of vascular endothelial growth factor in angiogenesis.

    Medicine: It has been explored as a therapeutic agent for treating cancers by inhibiting angiogenesis.

    Industry: This compound is used in the development of new antiangiogenic drugs

作用機序

セマクシニブは、血管内皮増殖因子受容体チロシンキナーゼを選択的に阻害することにより効果を発揮します。この阻害は、血管新生に関与するシグナル伝達経路をブロックし、腫瘍に栄養素を供給する新しい血管の形成を防ぎます。 セマクシニブの分子標的には、Flk-1/KDR受容体があり、そのメカニズムは、受容体のATP結合部位に結合し、そのキナーゼ活性を阻害することを含みます .

類似の化合物との比較

セマクシニブは、スニチニブ、ソラフェニブ、バタラニブなどの他のチロシンキナーゼ阻害剤と比較されます。これらの化合物はすべて血管内皮増殖因子受容体を阻害しますが、セマクシニブはFlk-1/KDR受容体の特異的な阻害においてユニークです。 さらに、セマクシニブはこれらの阻害剤の中で最も低い親油性を持ち、その物理化学的特性において際立っています .

類似の化合物

  • スニチニブ
  • ソラフェニブ
  • バタラニブ
  • バンデタニブ
  • AEE 788
  • CP-547632

類似化合物との比較

Semaxanib is compared with other tyrosine kinase inhibitors such as sunitinib, sorafenib, and vatalanib. While all these compounds inhibit the vascular endothelial growth factor receptor, this compound is unique in its specific inhibition of the Flk-1/KDR receptor. Additionally, this compound has the lowest lipophilicity among these inhibitors, making it distinct in terms of its physicochemical properties .

Similar Compounds

  • Sunitinib
  • Sorafenib
  • Vatalanib
  • Vandetanib
  • AEE 788
  • CP-547632

生物活性

Semaxanib, also known as SU5416, is a synthetic small molecule that functions primarily as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This compound was developed with the intention of treating various types of cancer, particularly by targeting angiogenesis—the process through which new blood vessels form from pre-existing ones. This biological activity is crucial in tumor growth and metastasis, making VEGFR2 a significant target in cancer therapy.

This compound selectively inhibits the Flk-1/KDR receptor, which is integral to the VEGF signaling pathway. By blocking this pathway, this compound aims to reduce angiogenesis and consequently inhibit tumor growth. The inhibition of VEGFR2 has been shown to decrease vascular density in tumors and reduce metastases in preclinical studies .

Key Features of this compound

  • Target : VEGFR2 (Flk-1/KDR)
  • Mechanism : Inhibition of angiogenesis
  • Development Stage : Primarily studied in clinical trials but not approved for general use.

Phase I Studies

In a Phase I clinical trial, this compound was administered to patients with solid tumors to assess its safety and pharmacokinetics. The study involved 27 patients who received escalating doses of the drug via intravenous infusion. The results indicated that this compound was well tolerated at doses up to 145 mg/m², with common side effects including headache and thrombosis .

Pharmacokinetics

The pharmacokinetic profile showed rapid distribution and clearance, with a large volume of distribution indicating extensive tissue penetration. The drug exhibited linear kinetics across the studied dose range .

Phase II Studies

A subsequent Phase II study focused on patients with advanced soft tissue sarcomas. Despite being relatively well tolerated, the study found no significant antitumor activity. The median progression-free survival was only 1.8 months, and no objective tumor responses were observed . Notably, patients with high baseline urine VEGF levels exhibited shorter survival rates .

Efficacy in Specific Cancers

This compound demonstrated preliminary antitumor efficacy in renal cell carcinoma (RCC) and mesothelioma during early trials but failed to show significant clinical benefits in larger Phase III studies for colorectal cancer .

Summary of Clinical Trials

Study PhasePatient PopulationDose (mg/m²)Median PFS (months)Median OS (months)Key Findings
Phase ISolid tumors145N/AN/AWell tolerated; common side effects included headache and thrombosis.
Phase IISoft tissue sarcoma1451.822.8No objective tumor responses; shorter survival linked to high urine VEGF levels.
Phase IIIColorectal cancerVariesN/AN/AFailed to show clinical benefit compared to standard therapies.

Biological Activity Beyond Cancer

Interestingly, recent studies have suggested that this compound may possess neuroprotective properties. Research indicated that it could prevent neuronal apoptosis induced by toxic agents in vitro and in vivo models . This unexpected finding opens avenues for exploring this compound's potential applications beyond oncology.

特性

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-58-6, 204005-46-9
Record name Semaxanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194413-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semaxanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 5416
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEMAXANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semaxanib
Reactant of Route 2
Reactant of Route 2
Semaxanib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。